73% Lower Aqueous Volatility Relative to 1-Hexadecyne — Henry's Law Constant Comparison
1-Pentadecyne exhibits a Henry's law solubility constant (Hscp) of 2.2×10⁻⁴ mol/(m³·Pa) at 298.15 K according to Yaws (2003) [1]. Its C₁₆ analog 1-hexadecyne records an Hscp of 8.3×10⁻⁴ mol/(m³·Pa) under identical conditions [2]. The resulting 73% reduction in Henry's constant means 1-pentadecyne partitions into the gas phase far less readily from aqueous solution, directly impacting compound retention in open reaction systems.
| Evidence Dimension | Henry's law solubility constant (volatility from aqueous phase) |
|---|---|
| Target Compound Data | 2.2×10⁻⁴ mol/(m³·Pa) |
| Comparator Or Baseline | 1-Hexadecyne: 8.3×10⁻⁴ mol/(m³·Pa) |
| Quantified Difference | Approximately 73% lower (ratio of 0.27:1) |
| Conditions | 298.15 K; data from Yaws (2003) compilation as reported in Henry's Law Constants Database v5.0.0 |
Why This Matters
For processes where compound loss via volatilization must be minimized—such as aqueous-phase click reactions, environmental fate studies, or open-vessel syntheses—1-pentadecyne provides substantially better liquid-phase retention than the C₁₆ analog.
- [1] Henry's Law Constants Database. 1-Pentadecyne (CAS 765-13-9). Hscp = 2.2×10⁻⁴ mol/(m³·Pa) at 298.15 K, Yaws (2003). Available at: http://henrys-law.org/henry/casrn/765-13-9 View Source
- [2] Henry's Law Constants Database. 1-Hexadecyne (CAS 629-74-3). Hscp = 8.3×10⁻⁴ mol/(m³·Pa) at 298.15 K, Yaws (2003). Available at: http://henrys-law.org/henry/casrn/629-74-3 View Source
